![molecular formula C22H22N2O4 B2741179 N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide CAS No. 1705971-50-1](/img/structure/B2741179.png)

N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

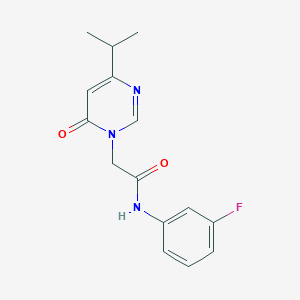

N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-yl)ethyl)phenyl)acetamide, also known by its IUPAC name, is a spiropyran derivative . Spiro compounds are intriguing due to their structural versatility and biological activities. They consist of two rings sharing only one atom, making them attractive for drug discovery projects . This particular compound exhibits a spirocyclic system with a benzofuran-xanthene core.

Molecular Structure Analysis

The molecular formula of this compound is C~22~H~12~O~9~ . It features a spirocyclic system with a benzofuran-xanthene backbone. The presence of hydroxyl and carbonyl groups suggests potential reactivity and biological significance .

Applications De Recherche Scientifique

Sigma Ligands Affinity and Selectivity

Studies have focused on the synthesis and evaluation of compounds related to N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide for their affinity and selectivity towards sigma 1 and sigma 2 receptors. These compounds, particularly those with spiro[isobenzofuran-1(3H),4'-piperidine] structures, have shown selective sigma 2 receptor affinity in subnanomolar ranges. Structural modifications, such as altering the N-substituent, have demonstrated significant impacts on affinity and selectivity, indicating potential for targeted therapeutic applications (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Another research direction explores the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as central nervous system (CNS) agents. Early studies indicated that specific analogs, such as those with a 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] structure, exhibited promising antitetrabenazine activity, suggesting potential as CNS active agents. This research area focuses on understanding how structural elements of these compounds influence their activity and efficacy in CNS-related applications (Bauer et al., 1976).

Antihypertensive and Diuretic Properties

The exploration of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives has also extended into the realm of cardiovascular health. Specific derivatives have been synthesized and tested for their antihypertensive and diuretic properties. The presence of sulfur attached to the nitrogen in these compounds has resulted in marked, species-specific activities, highlighting their potential for the development of new cardiovascular drugs (Klioze & Novick, 1978).

Antibacterial Applications

The structural motif found in N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide and its analogs has also been utilized in the development of compounds with antibacterial properties. The synthesis of N-substituted derivatives has been pursued, with some compounds showing moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This research avenue supports the compound's potential application in addressing bacterial infections (Khalid et al., 2016).

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15(25)23-17-9-7-16(8-10-17)13-20(26)24-12-4-11-22(14-24)19-6-3-2-5-18(19)21(27)28-22/h2-3,5-10H,4,11-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNRQUHIQZERMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)

![2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2741098.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2741111.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B2741119.png)